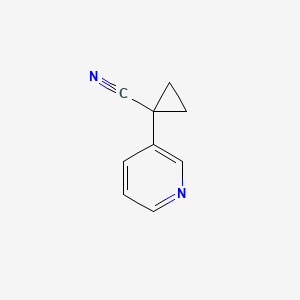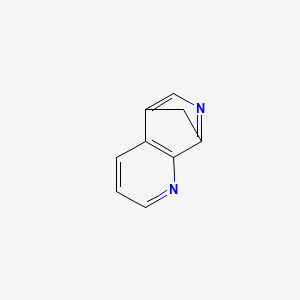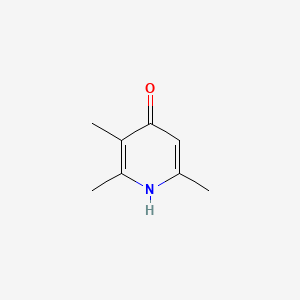
2,3,6-Trimethylpyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trimethylpyridin-4(1H)-one is a chemical compound belonging to the pyridine family. Pyridines are characterized by a six-membered ring structure containing one nitrogen atom. This compound, specifically, is a derivative of pyridine with three methyl groups attached at the 2, 3, and 6 positions, and a ketone group at the 4 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylpyridin-4(1H)-one typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,3,6-trimethylpyridine with an oxidizing agent to introduce the ketone group at the 4 position. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
2,3,6-Trimethylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: 2,3,6-Trimethylpyridin-4-ol.
Substitution: Derivatives with substituted methyl groups.
科学研究应用
2,3,6-Trimethylpyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2,3,6-Trimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The ketone group at the 4 position can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups may also play a role in modulating the compound’s hydrophobic interactions with biological membranes and proteins.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the ketone group at the 4 position.
2,3,5-Trimethylpyridine: Methyl groups are positioned differently.
4-Methylpyridine: Contains only one methyl group at the 4 position.
Uniqueness
2,3,6-Trimethylpyridin-4(1H)-one is unique due to the presence of both the ketone group and the specific arrangement of methyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2,3,6-trimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(10)6(2)7(3)9-5/h4H,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJWLSITSJBUKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)
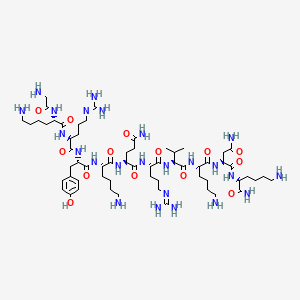
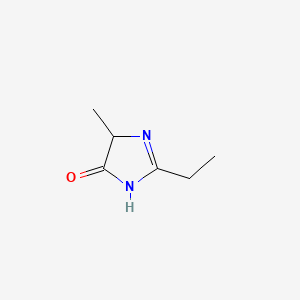


![3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one](/img/structure/B574102.png)
![7-Oxabicyclo[4.1.0]heptan-3-one, 1-methyl-](/img/new.no-structure.jpg)
